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Compound of Interest

Compound Name:
[2-(Piperidin-1-yl)ethyl]

(propyl)amine

CAS No.: 99178-30-0

Cat. No.: B1524895 Get Quote

Critical Disambiguation:

Target Compound Name: 2-(Piperidin-1-yl)ethylamine (Primary Amine).

Standard CAS Number:27578-60-5 (Free base).

User-Provided CAS (99178-30-0): In chemical registries, CAS 99178-30-0 corresponds to

-Propyl-2-(piperidin-1-yl)ethanamine (the

-propyl derivative).

Editorial Decision: This guide focuses on the primary amine (2-(Piperidin-1-yl)ethylamine) as

the core parent scaffold indicated by the text topic, while noting the propyl derivative as a

specific substituted analog.

Technical Guide: 2-(Piperidin-1-yl)ethylamine
Core Scaffold for CNS Ligands and Linker Chemistry
Executive Summary
2-(Piperidin-1-yl)ethylamine is a heterobifunctional building block characterized by a tertiary

piperidine ring connected via an ethyl linker to a primary amine. This "diamine motif" is a

privileged structure in drug discovery, serving as a pharmacophore in G-Protein Coupled

Receptor (GPCR) ligands (specifically 5-HT6 and D2 antagonists) and Sigma (
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) receptor modulators. Its physicochemical profile allows it to act as a flexible, basic tether that
facilitates hydrogen bonding and ionic interactions within deep protein binding pockets.

Chemical Profile & Physicochemical Properties
Understanding the ionization state of this molecule is crucial for optimizing reaction conditions

and predicting biological permeability.

Property Value Relevance

IUPAC Name 2-(Piperidin-1-yl)ethanamine Standard Nomenclature

Molecular Formula Stoichiometry

Molecular Weight 128.22 g/mol Fragment-based drug design

Boiling Point 184–186 °C Purification via distillation

Density 0.899 g/mL Reagent handling

pKa (Piperidine N) ~10.1 Protonated at physiological pH

pKa (Primary Amine) ~8.9 Nucleophilic reactivity window

LogP 0.6–0.8
Moderate lipophilicity; CNS

penetrant

Synthetic Methodologies
Two primary routes are recommended based on the required purity and scale.

Method A: Direct Alkylation (Industrial Scale)
This method is cost-effective but requires careful control of stoichiometry to prevent over-

alkylation (formation of bis-piperidino species).

Reagents: Piperidine, 2-Chloroethylamine Hydrochloride, NaOH/KOH.

Solvent: Water or Ethanol/Water.

Mechanism: Nucleophilic substitution (
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).

Protocol:

Preparation: Dissolve 2-chloroethylamine hydrochloride (1.0 eq) in minimal water.

Basification: Add NaOH (2.2 eq) slowly at 0°C to generate the free base in situ.

Addition: Add Piperidine (3.0–5.0 eq) dropwise. Note: Excess piperidine acts as both

nucleophile and solvent to favor mono-alkylation.

Reflux: Heat to 80–90°C for 4–6 hours.

Workup: Extract with Dichloromethane (DCM). Dry over

.

Purification: Fractional distillation under reduced pressure.

Method B: Gabriel Synthesis (High Purity/Research
Scale)
Recommended for medicinal chemistry applications where bis-alkylated impurities are

unacceptable.

Step 1: Alkylation of Piperidine with

-(2-bromoethyl)phthalimide.

Step 2: Hydrazinolysis (Deprotection).

Protocol:

Alkylation: Combine Piperidine (1.1 eq) and

-(2-bromoethyl)phthalimide (1.0 eq) with

in DMF at 60°C for 12h.

Precipitation: Pour into water; filter the solid intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection: Reflux the intermediate with Hydrazine hydrate (2.0 eq) in Ethanol for 3h.

Isolation: Acidify with HCl to precipitate phthalhydrazide (remove by filtration). Basify filtrate

and extract product.

Visualization: Synthesis & Reactivity
The following diagram illustrates the synthetic pathways and the competitive side reactions that

must be managed.
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Figure 1: Synthetic pathways contrasting Direct Alkylation (Method A) and Gabriel Synthesis

(Method B).

Applications in Drug Discovery
CNS Pharmacophore (5-HT6 & Sigma Receptors)
The 2-(Piperidin-1-yl)ethyl moiety is a classic "basic tail" used to target GPCRs.

Mechanism: The piperidine nitrogen (protonated at pH 7.4) forms a salt bridge with a

conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle.

Example: In 5-HT6 antagonists, this moiety often replaces more rigid piperazine linkers to

improve metabolic stability or adjust selectivity profiles against hERG channels.

Linker Chemistry (PROTACs & Dimers)
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The primary amine serves as a "handle" for further functionalization:

Amide Coupling: Reacting with carboxylic acids to attach E3 ligase ligands (e.g.,

Thalidomide derivatives) for PROTAC design.

Reductive Amination: Creating secondary amines (like the CAS 99178-30-0 propyl

derivative) to fine-tune lipophilicity (

).

Experimental Workflow: Amide Coupling
To attach this scaffold to a drug core (R-COOH):

Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir

15 min.

Coupling: Add 2-(Piperidin-1-yl)ethylamine (1.1 eq).

Monitoring: Monitor via LC-MS for the

peak. The piperidine ring provides a strong ionization signal.

Reaction Time: Typically 1–2 hours at RT.

Safety & Handling
Corrosivity: The compound is a strong base and skin corrosive (Category 1B). Always use

nitrile gloves and a fume hood.

Storage: Store under inert gas (

or Ar) to prevent reaction with atmospheric

(carbamate formation).

Toxicity: Like many aliphatic amines, it acts as a sensitizer. Avoid inhalation of vapors.
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To cite this document: BenchChem. [Technical Note on Chemical Identity & CAS Registry].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524895#2-piperidin-1-yl-ethylamine-cas-number-
99178-30-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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